

# A Technical Guide to the Spectral Analysis of Methyl D-cysteinate Hydrochloride

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl D-cysteinate hydrochloride**. It is designed for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral characterization of this compound. Detailed experimental protocols and a visual workflow for spectral analysis are included to facilitate accurate and reproducible research.

## **Spectral Data**

The following sections present the key spectral data for **Methyl D-cysteinate hydrochloride**, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Methyl D-cysteinate hydrochloride** provide characteristic signals corresponding to the different nuclei in the molecule. The data presented here is for the L-enantiomer, L-Cysteine methyl ester hydrochloride, which is expected to be identical to the D-enantiomer.[1][2]

Table 1: <sup>1</sup>H NMR Spectral Data for Methyl Cysteinate Hydrochloride (in D<sub>2</sub>O)[3]



Chemical Shift (ppm)	Multiplicity	Assignment
4.453	t	α-CH
3.871	S	-ОСН3
3.18	dd	β-CH <sub>2</sub>
3.15	dd	β-CH <sub>2</sub>

Table 2: 13C NMR Spectral Data for L-Cysteine Methyl Ester Hydrochloride[1]

Chemical Shift (ppm)	Assignment
170.5	C=O (ester)
54.5	α-CH
53.0	-OCH₃
25.5	β-CH <sub>2</sub>

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for D-Cysteine Methyl Ester Hydrochloride[4][5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	N-H stretch (amine hydrochloride)
~2950	Medium	C-H stretch (aliphatic)
~2570	Weak	S-H stretch
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine)
~1230	Strong	C-O stretch (ester)



Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for L-Cysteine Methyl Ester Hydrochloride[3]

m/z	Relative Intensity (%)	Assignment
135	2.5	[M] <sup>+</sup> (Molecular ion of the free base)
88	60.1	[M - COOCH <sub>3</sub> ] <sup>+</sup>
76	100.0	[M - CH <sub>2</sub> SH] <sup>+</sup>

## **Experimental Protocols**

The following are general experimental protocols for acquiring the spectral data presented above.

- Sample Preparation: Dissolve approximately 5-10 mg of Methyl D-cysteinate
  hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer
  the solution to an NMR tube.
- Instrument Parameters:
  - Spectrometer: A 300 MHz or higher field NMR spectrometer.
  - ¹H NMR:
    - Acquire a one-dimensional proton spectrum.
    - The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
    - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - ¹³C NMR:
    - Acquire a proton-decoupled ¹³C spectrum.



- The spectral width should cover the expected range for carbon signals (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. For spectra recorded in D<sub>2</sub>O, the residual water peak can be used for referencing.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of Methyl D-cysteinate hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (ATR-FTIR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal)
     to be subtracted from the sample spectrum.
- Sample Preparation: Prepare a dilute solution of Methyl D-cysteinate hydrochloride in a suitable solvent, such as a mixture of methanol and water.

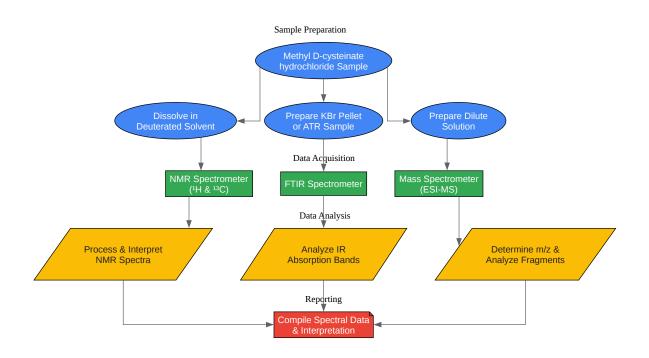


- Instrumentation (Electrospray Ionization ESI):
  - Ionization Mode: Positive ion mode is typically used for this compound.
  - Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
  - Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer.
- · Data Acquisition:
  - Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.
  - For fragmentation studies (MS/MS), select the molecular ion (or a protonated adduct) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of **Methyl D-cysteinate hydrochloride**.





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Caption: Workflow for the spectral analysis of Methyl D-cysteinate hydrochloride.

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